molecular formula C12H14N2S B15274342 [(3-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(3-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B15274342
M. Wt: 218.32 g/mol
InChI Key: BIXPLSVLNRAQAL-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzylamine with 1,3-thiazol-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(3-Methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

(3-Methylphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the thiazole ring’s known cytotoxic properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

(3-Methylphenyl)methylamine can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their specific substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C12H14N2S/c1-10-3-2-4-11(5-10)6-13-7-12-8-14-9-15-12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

BIXPLSVLNRAQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CS2

Origin of Product

United States

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